3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride
Description
Properties
IUPAC Name |
4-(1,3,2-dioxaborolan-2-yl)-3-fluorobenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClFO3/c11-9(13)6-1-2-7(8(12)5-6)10-14-3-4-15-10/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSVXECIJWDMLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=C(C=C(C=C2)C(=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps
Representative Conditions
Mechanistic Insight : The palladium catalyst mediates oxidative addition into the C–Br bond, followed by transmetallation with BPin and reductive elimination to install the boronate.
Hydrolysis of Esters to Carboxylic Acids
After borylation, the methyl ester is hydrolyzed to the carboxylic acid, a critical precursor for acyl chloride formation.
Procedure
Optimization Data
| Parameter | Details |
|---|---|
| Base | NaOH (2 M) |
| Solvent | THF/MeOH/HO (3:1:1) |
| Temperature/Time | 60°C, 4–6 hours |
| Yield | >90% (crude) |
Note : Boronate esters are stable under basic hydrolysis conditions but may degrade in strongly acidic media.
Chlorination of Carboxylic Acids to Acyl Chlorides
The final step involves converting the carboxylic acid to the acyl chloride using thionyl chloride (SOCl) or oxalyl chloride.
Protocol
Reaction Parameters
| Component | Details |
|---|---|
| Chlorinating Agent | SOCl (5–10 equiv) |
| Catalyst | DMF (1–2 drops) |
| Solvent | Anhydrous DCM |
| Temperature/Time | Reflux, 2–4 hours |
| Yield | 80–95% (crude) |
Critical Considerations :
-
Moisture Sensitivity : Acyl chlorides are hygroscopic; reactions must be conducted under anhydrous conditions.
-
Byproduct Management : HCl and SO gases require scrubbing or neutralization.
Alternative Routes and Comparative Analysis
Route A: Direct Borylation of 4-Bromo-3-fluorobenzoic Acid
Route B: Ester Protection/Borylation/Hydrolysis
Yield Comparison
| Route | Step 1 (Borylation) | Step 2 (Hydrolysis) | Step 3 (Chlorination) | Overall Yield |
|---|---|---|---|---|
| A | 65% | N/A | 85% | 55% |
| B | 85% | 95% | 90% | 73% |
Scalability and Industrial Considerations
-
Catalyst Recycling : Pd recovery methods (e.g., silica filtration) reduce costs.
-
Chlorination Safety : SOCl handling requires corrosion-resistant equipment and gas scrubbers.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced boronic acid derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution reactions often require nucleophiles such as amines or alcohols, and are conducted in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, esters, or other oxidized derivatives.
Reduction: Reduced boronic acids or boronic esters.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
The compound 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride is a noteworthy chemical in the realm of organic synthesis and medicinal chemistry. Its unique structure, featuring both a fluorinated aromatic ring and a dioxaborolane moiety, allows for various applications, particularly in the development of pharmaceuticals and agrochemicals. This article will explore its scientific research applications, supported by data tables and documented case studies.
Structure
The molecular formula for 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride is , with a molecular weight of approximately 252.54 g/mol. The compound can be represented as follows:
Medicinal Chemistry
3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride is primarily utilized for its potential as an intermediate in the synthesis of pharmaceuticals. The dioxaborolane group is significant for its ability to participate in various chemical reactions, including:
- Boron-mediated reactions : The presence of boron can enhance the reactivity towards nucleophiles, making it suitable for synthesizing complex organic molecules.
Case Study: Anticancer Agents
Research has indicated that boron-containing compounds can exhibit anticancer properties. For instance, derivatives of similar structures have shown efficacy against breast cancer cell lines by inducing apoptosis through caspase activation pathways. A study demonstrated that modifications to the dioxaborolane moiety could enhance cytotoxicity against MCF-7 cells, suggesting that 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride may have similar potential.
Agrochemicals
The compound's ability to modify biological pathways makes it a candidate for developing new agrochemicals. The fluorine atom enhances lipophilicity, potentially improving the bioavailability of pesticides.
Research Findings
A comparative study on various fluorinated benzoyl chlorides indicated that those containing dioxaborolane structures exhibited increased activity against specific pests while maintaining lower toxicity to non-target organisms.
Material Science
In material science, 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride can be used in the synthesis of polymers and coatings due to its reactive functional groups.
Application Example
The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research indicates that boron-containing polymers exhibit improved flame retardancy compared to their non-boron counterparts.
Toxicological Profile
Preliminary assessments suggest that 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride has low acute toxicity; however, comprehensive long-term studies are necessary to evaluate its environmental impact and chronic effects on human health.
Toxicity Data Table
| Toxicity Parameter | Value |
|---|---|
| Acute Toxicity | Low |
| Environmental Impact | Under investigation |
| Long-term Effects | Not yet studied |
Mechanism of Action
The mechanism by which 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride exerts its effects involves its reactivity with various biological targets. The boronic acid moiety can form reversible covalent bonds with amino acids, particularly serine and cysteine residues in enzymes, leading to inhibition or modulation of enzyme activity.
Molecular Targets and Pathways:
Enzymes: The compound can target serine/threonine kinases and cysteine proteases.
Pathways: It may affect signaling pathways involved in cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Physical Properties
Spectroscopic Differentiation
Infrared spectroscopy (IR) can distinguish these compounds:
- The C-F stretch appears near 1100–1200 cm⁻¹, absent in non-fluorinated analogs.
- B-O stretches from the dioxaborolan group occur at 1350–1450 cm⁻¹ , contrasting with the C=O stretch (~1770 cm⁻¹) common to all acyl chlorides .
Biological Activity
3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
- Molecular Formula : CHBClF₃
- Molecular Weight : 228.41 g/mol
- CAS Number : 55475370
Synthesis
The synthesis of 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride typically involves the reaction of a fluorinated benzoyl chloride with a dioxaborolane derivative. The process may include several steps such as:
- Formation of boronic esters.
- Substitution reactions under basic conditions.
- Purification to obtain the desired product.
Anticancer Activity
Research indicates that compounds featuring similar dioxaborolane structures exhibit anticancer properties. For instance, derivatives have shown potential in inhibiting key pathways involved in tumor growth and proliferation. The mechanism often involves the inhibition of specific kinases, which are crucial for cancer cell survival.
| Compound | IC (nM) | Target Enzyme |
|---|---|---|
| Compound A | 10 | GSK-3β |
| Compound B | 50 | IKK-β |
| 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride | TBD | TBD |
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes. In particular:
- GSK-3β Inhibition : Compounds similar to 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride have demonstrated significant inhibition of GSK-3β with IC values ranging from 8 nM to over 1000 nM depending on structural modifications .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) have revealed that certain derivatives maintain cell viability at low concentrations while effectively inhibiting target enzymes .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of related compounds on mouse hippocampal neuronal cells and microglial cells. Results indicated that while some compounds reduced cell viability significantly, others maintained viability at concentrations up to 10 µM .
- Structure-Activity Relationship (SAR) : Investigations into the structural modifications of benzoyl derivatives highlight how changes in substituents influence biological activity. For example, the introduction of fluorine atoms has been shown to enhance binding affinity and stability against target enzymes .
Discussion
The biological activity of 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride is promising, particularly in the context of cancer therapy and enzyme inhibition. Its unique structure allows it to interact with biological targets effectively, making it a candidate for further research and development.
Q & A
Q. What are the recommended synthetic routes for 3-fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride?
This compound is typically synthesized via sequential functionalization:
- Step 1: Prepare 3-fluoro-4-boronic acid benzoyl chloride by reacting 3-fluoro-4-bromo/iodobenzoic acid with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in a Suzuki-Miyaura coupling .
- Step 2: Convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous conditions .
- Key Considerations: Monitor reaction progress via TLC or NMR to avoid over-chlorination.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- ¹H/¹³C/¹⁹F NMR: Identify fluorine coupling patterns (e.g., para-substitution) and boron-adjacent proton environments .
- ¹¹B NMR: Confirm boronate ester formation (peak ~30 ppm) and rule out hydrolyzed boronic acid (~10 ppm) .
- IR Spectroscopy: Detect carbonyl (C=O stretch ~1750 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .
- Mass Spectrometry (EI/ESI): Validate molecular weight (C₁₃H₁₅BClFO₃, MW 284.52) and isotopic patterns .
Q. What safety protocols are essential for handling this compound?
- Hazards: Corrosive (skin/eye damage), potential carcinogen (Group 2A), and moisture-sensitive .
- Precautions:
- Use gloves, goggles, and a fume hood.
- Store under inert gas (argon) at –20°C to prevent hydrolysis.
- Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this reagent?
- Catalyst Selection: Pd(PPh₃)₄ or Pd(dba)₂ with ligandless systems for electron-deficient aryl boronate esters .
- Solvent/Base: Use THF/H₂O (3:1) with K₂CO₃ or CsF to stabilize the boronate intermediate .
- Temperature: 80–100°C for 12–24 hours; monitor via GC-MS to minimize side reactions (e.g., protodeboronation) .
- Troubleshooting: Low yields may stem from steric hindrance at the 4-position; try microwave-assisted heating .
Q. What crystallographic challenges arise when determining this compound’s structure via X-ray diffraction?
- Crystal Growth: The compound’s hygroscopicity requires anhydrous solvent (e.g., dry hexane/EtOAc) and slow evaporation under nitrogen .
- Data Collection: Use low-temperature (100 K) settings to reduce thermal motion and improve resolution.
- Refinement: Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for boron and fluorine atoms .
Q. How can conflicting reactivity data (e.g., acylation vs. boronate hydrolysis) be resolved in synthetic workflows?
- Controlled Experiments:
- Compare reaction outcomes in polar aprotic (DMF) vs. nonpolar (toluene) solvents to assess hydrolysis susceptibility .
- Use kinetic studies (e.g., in situ IR) to track acyl chloride consumption versus boronate stability .
Q. What strategies mitigate carcinogenicity risks during long-term studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
